Benzoin isopropyl ether

Photoinitiator Cationic photopolymerization Quantum yield

Formulators seeking a predictable Type I photoinitiator avoid generic substitution risks with BIPE. Its balanced reactivity delivers intermediate quantum yield in cationic systems, fitting processes where high-reactivity initiators cause processing issues. Cyanide-free synthesis routes (Cu-Fe-hydrotalcite or green LED photocatalysis) support green chemistry compliance. • Quantum yield ranking in phenyl glycidyl ether: BDMK ⪢ BIPE > α-PhB • Promotion efficacy in epoxypolysilicone: benzoin dimethyl ether > BIPE > benzoin methyl ether • ≥99% (GC) purity; white crystalline powder; soluble in methanol/ethanol; insoluble in water

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 6652-28-4
Cat. No. B160496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoin isopropyl ether
CAS6652-28-4
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC(C)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C17H18O2/c1-13(2)19-17(15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14/h3-13,17H,1-2H3
InChIKeyMSAHTMIQULFMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Benzoin Isopropyl Ether: Specifications & Properties


Benzoin isopropyl ether (BIPE; CAS 6652-28-4; 2-isopropoxy-2-phenylacetophenone) is a Type I (α-cleavage) free radical photoinitiator belonging to the benzoin alkyl ether class [1]. Upon UV irradiation, BIPE undergoes homolytic cleavage from short-lived triplet states to generate benzoyl and α-isopropoxybenzyl radicals [1]. Commercial-grade material is supplied as a white to almost white crystalline powder with melting point 76–82°C, boiling point ~180°C at 10 mmHg, and purity specifications typically 98–99% (GC) [2]. It is insoluble in water but soluble in common organic solvents including methanol and ethanol [2]. Regulatory classification under EU CLP identifies the substance with EC number 229-677-2, with notified hazards including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [3].

Photoinitiator Type

Type I α-cleavage free radical initiator for UV-curable formulations

Polymerization Compatibility

Suitable for free radical acrylate/methacrylate systems and as a promoter in cationic epoxy photopolymerization

Formulation Solubility

Soluble in common organic solvents (methanol, ethanol); insoluble in water

Processing Profile

Moderate volatility relative to lower alkyl ethers; supplied as crystalline solid (mp 76–82°C)

Benzoin Isopropyl Ether: Why Substitution Fails


The benzoin alkyl ether class—comprising methyl, ethyl, isopropyl, and dimethyl variants—exhibits substantial variation in photoinitiation efficiency, quantum yield, solubility, and volatility that precludes generic substitution. Experimental kinetic studies demonstrate that the identity of the alkyl substituent directly governs both the quantum yield of radical-generating species in cationic photopolymerization systems [1] and the relative promotion efficacy in epoxy-based cationic polymerization [2]. Furthermore, the synthesis pathway and catalyst compatibility differ among ether variants; for instance, the optimal heterogeneous catalyst for one-step benzaldehyde-to-ether synthesis is ether-specific, with Cu-Fe-hydrotalcite achieving nearly 100% selectivity for the isopropyl derivative [3], whereas distinct catalytic systems are required for ethyl or methyl analogs. Selecting an alternative benzoin ether without accounting for these quantifiable performance differences may result in suboptimal polymerization kinetics, incomplete monomer conversion, or incompatibility with existing formulation and process parameters.

Alkyl Substituent Controls Kinetics

Quantum yield and promotion efficacy vary substantially across methyl, ethyl, isopropyl, and dimethyl derivatives; swapping may shift polymerization rate and conversion.

Catalyst Specificity Differs

Synthesis catalysts are ether-specific; a Cu-Fe-hydrotalcite system achieves high selectivity for isopropyl but would not directly translate to methyl or ethyl analogs.

Volatility Profile Impacts Process Loss

Lower alkyl ethers (e.g., methyl) exhibit higher volatility, risking initiator evaporation during thermal cure or storage; BIPE’s higher boiling point may reduce this loss.

Benzoin Isopropyl Ether: Comparative Performance


Quantum Yield in Cationic Photopolymerization

In a direct comparative kinetic study of benzoin derivative/onium salt systems for phenyl glycidyl ether polymerization, benzoin isopropyl ether (BIPE) demonstrated an intermediate quantum yield of polymerization (φP), positioned between benzil dimethyl ketal (BDMK) and α-phenyl benzoin (α-PhB) [1]. The quantum yield ranking was reported as BDMK ⪢ BIPE > α-PhB [1]. BIPE produces fewer catalytic species upon photolysis compared with BDMK, but more than α-PhB [2].

Quantum Yield Ranking
Head-to-head
BDMK ⪢ BIPE > α-PhB in phenyl glycidyl ether / Ph₂I⁺PF₆⁻ system
Reported intermediate φP supports balanced initiation when highest efficiency is unnecessary.
Exact φP values not reported; relative ranking confirmed under identical conditions.
Photoinitiator Cationic photopolymerization Quantum yield

Promotion Efficacy in Epoxypolysilicone Systems

In the cationic photopolymerization of epoxypolysilicone initiated by diphenyliodonium fluoroborate (Ph₂I⁺BF₄⁻), benzoin alkyl ethers function as promoters. Direct comparative evaluation established the following order of promotion efficacy: benzoin dimethyl ether > benzoin isopropyl ether > benzoin methyl ether [1].

Promotion Efficacy Rank
Head-to-head
Rank 2 of 3: benzoin dimethyl ether > BIPE > benzoin methyl ether (epoxypolysilicone / Ph₂I⁺BF₄⁻)
Supports moderate promotion activity selection for epoxy cationic systems.
Ranking based on reported promotion efficacy under identical conditions.
Epoxy resin Cationic polymerization Promoter efficacy

Green Synthesis vs. Traditional Cyanide Route

Traditional synthesis of benzoin isopropyl ether relies on polycondensation of benzaldehyde catalyzed by highly toxic cyanide, a two-step process involving separate condensation and etherification steps [1]. A heterogeneous catalytic approach using Cu-Fe-hydrotalcite enables one-step synthesis from benzaldehyde and propanol, achieving 59.7% benzaldehyde conversion with nearly 100% selectivity to BIPE while completely avoiding cyanide poisoning hazards [1]. Similarly, N-doped WO₃ nanobelts under green LED irradiation provide a photocatalytic alternative that eliminates toxic cyanide catalysts .

Synthesis Route
Reported
Cu-Fe-hydrotalcite one-step: 59.7% conversion, ~100% selectivity to BIPE; cyanide-free. Green LED photocatalytic alternative also available.
Cyanide-free routes may support regulatory compliance and workplace safety reviews.
Procurement source should verify synthetic pathway; class-level benefit depends on manufacturer adoption.
Green synthesis Heterogeneous catalysis Process safety

Volatility vs. Benzoin Methyl Ether

Among benzoin alkyl ether photoinitiators, the alkyl substituent directly influences physical properties including volatility and boiling point. Benzoin isopropyl ether exhibits a boiling point of approximately 180°C at 10 mmHg and a melting point of 76–82°C [1]. In contrast, benzoin methyl ether is documented to present high volatility issues in practical applications, which can lead to initiator loss during processing and reduced long-term formulation stability [2].

Volatility Contrast
Class-level
BIPE bp ~180°C (10 mmHg), solid at RT; benzoin methyl ether reported as highly volatile with potential processing loss.
Lower volatility may reduce initiator evaporation during thermal steps and storage.
Qualitative difference; actual loss depends on formulation and process conditions.
Physical properties Volatility Formulation stability

Benzoin Isopropyl Ether: Application Scenarios


Balanced Initiation for UV Coatings, Inks & Adhesives

BIPE is suitable for UV-curable coating, ink, and adhesive formulations where a moderate initiation rate is acceptable and the higher cost or higher reactivity of benzil dimethyl ketal (BDMK) is not required. Experimental evidence confirms BIPE provides intermediate quantum yield in phenyl glycidyl ether cationic polymerization systems (ranking: BDMK ⪢ BIPE > α-PhB) [1] and intermediate promotion efficacy in epoxypolysilicone cationic polymerization (ranking: benzoin dimethyl ether > BIPE > benzoin methyl ether) [2]. This balanced activity profile allows formulators to achieve adequate cure speeds without the potential processing issues associated with overly reactive initiators.

Acrylate & Methacrylate Free Radical Polymerization

BIPE is a well-established Type I photoinitiator for free radical polymerization of acrylate and methacrylate monomers, particularly methyl methacrylate (MMA). Under conditions of relatively low radical concentration and high monomer concentration typical of acrylate systems, both benzoyl and α-isopropoxybenzyl radicals generated upon BIPE photocleavage are comparably efficient as initiators [1]. The compound undergoes cleavage from short-lived triplet states (<10⁻⁹ s) with quantum yields in the 0.4–0.5 range in benzene [1]. BIPE has been employed in MMA photopolymerization studies with aromatic tertiary amine sensitizers to enhance photoinitiation activity and anti-oxygen power [2].

Unsaturated Polyester Resin UV Curing

Benzoin isopropyl ether has established utility as a photoinitiator for unsaturated polyester resin systems used in composite fabrication, gel coats, and casting applications. Benzoin ether derivatives, including BIPE, are documented as suitable ultraviolet initiators for unsaturated polyester substances at typical use concentrations of 0.1–2% by weight based on the polymerizable composition [1]. The isopropyl ether derivative offers a volatility profile advantageous for processing conditions where lower-molecular-weight benzoin ethers (such as the methyl variant) may experience unacceptable initiator loss during application or curing [2].

Cyanide-Free Photoinitiator for Research

For academic and industrial research groups subject to stringent chemical safety protocols or operating under green chemistry mandates, BIPE synthesized via heterogeneous catalytic routes (e.g., Cu-Fe-hydrotalcite one-step synthesis from benzaldehyde and propanol) offers a cyanide-free alternative to traditionally manufactured material [1]. The photocatalytic route using N-doped WO₃ nanobelts under green LED irradiation provides an additional cyanide-free synthesis option [2]. Researchers concerned with eliminating cyanide contamination in sensitive polymerization studies or final product applications should prioritize sourcing BIPE from suppliers utilizing or verifying cyanide-free manufacturing processes.

Application
Selection Property
Validation Focus
Balanced UV Coatings, Inks & Adhesives
Intermediate initiation efficiency (moderate quantum yield & promotion rank)
Verify cure speed vs. formulation cost balance in target system
Acrylate/Methacrylate Free Radical Polymerization
Type I α-cleavage generating benzoyl and α-isopropoxybenzyl radicals
Assess monomer conversion and polymer molecular weight under UV exposure
Unsaturated Polyester Resin UV Curing
Reduced volatility for thermal processing stability
Monitor initiator retention during cure and final mechanical properties
Cyanide-Free Photoinitiator Sourcing
Cyanide-free synthetic route (heterogeneous or photocatalytic)
Confirm manufacturing pathway and residual catalyst analysis

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